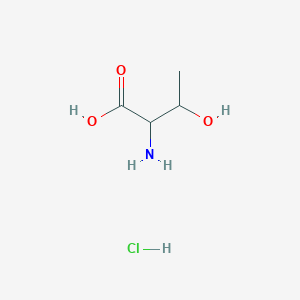

D-Threonine hydrochloride

CAS No.:

Cat. No.: VC16530359

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10ClNO3 |

|---|---|

| Molecular Weight | 155.58 g/mol |

| IUPAC Name | 2-amino-3-hydroxybutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H |

| Standard InChI Key | OFSUFJTYFFRWFD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(=O)O)N)O.Cl |

Introduction

Chemical Identity and Structural Features

D-Threonine hydrochloride is the hydrochloride salt of D-threonine, an enantiomer of the proteinogenic amino acid L-threonine. The parent compound, D-threonine, is characterized by the molecular formula and a molecular weight of 119.12 g/mol . Its hydrochloride form typically adds a stoichiometric equivalent of HCl, resulting in the formula .

Stereochemical Configuration

D-Threonine possesses two chiral centers, leading to four stereoisomers. The (2R,3S) configuration distinguishes it from L-threonine (2S,3R) . This stereochemical complexity necessitates precise synthesis methods to avoid diastereomeric impurities, which are particularly challenging in industrial-scale production .

| Property | Value (D-Threonine) |

|---|---|

| Melting Point | 274 °C |

| Boiling Point | 222.38 °C (estimate) |

| Density | 1.3126 g/cm³ (estimate) |

| Solubility in Water | Highly soluble |

| Optical Rotation () | +28° (c=6, H₂O) |

The hydrochloride form likely enhances water solubility and stability, common traits of amino acid salts.

Synthesis and Industrial Production

Fermentation Limitations

Unlike L-threonine, which is mass-produced via microbial fermentation (e.g., Escherichia coli strains), D-threonine lacks efficient fermentative pathways . This limitation underscores the reliance on chemical synthesis for D-threonine and its derivatives.

Applications in Pharmaceutical and Chemical Industries

Chiral Synthesis

D-Threonine hydrochloride serves as a chiral pool reagent for synthesizing enantiomerically pure compounds. Key applications include:

-

Antibiotic Production: As a precursor in cephalosporin and carbapenem synthesis, where stereochemical precision is critical for bioactivity .

-

Legionaminic Acid Derivatives: Used in total synthesis of protected legionaminic acid, a sialic acid analog with immunomodulatory potential .

Peptidomimetics and Drug Design

The compound’s ability to mimic peptide backbone conformations makes it valuable in designing peptidomimetic drugs. For example, D-threonine-containing analogs are explored for opioid receptor modulation to mitigate peripheral side effects .

Comparative Analysis: D-Threonine vs. L-Threonine

The self-assembly behavior of D-threonine molecules into distinct triangular and chain structures contrasts with L-threonine’s proteinogenic role, highlighting stereochemistry’s impact on molecular interactions .

| Manufacturer | Purity | Price (USD) |

|---|---|---|

| Sigma-Aldrich | ≥98% | $57.2/5g |

| TCI Chemical | >98.0% | $97/25g |

| Alfa Aesar | 99% | $34.65/5g |

Hydrochloride derivatives are typically priced 20–30% higher due to additional processing .

Future Directions and Research Gaps

Despite its utility, D-threonine hydrochloride suffers from two critical limitations:

-

Synthesis Efficiency: Current methods yield ≤40% enantiomeric excess, necessitating costly chromatographic resolutions .

-

Pharmacokinetic Data: Absence of in vivo studies on absorption and toxicity profiles limits therapeutic adoption.

Advances in enzymatic resolution and continuous flow chemistry may address these challenges, positioning D-threonine hydrochloride as a cornerstone of next-generation chiral synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume